1-(3-bromo-5-methylsulfonylphenyl)ethanone
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Overview
Description
1-(3-Bromo-5-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S It is characterized by the presence of a bromine atom, a methylsulfonyl group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-bromo-5-methylsulfonylphenyl)ethanone typically involves the bromination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common synthetic route includes the following steps:
Bromination: A precursor such as 3-methylsulfonylacetophenone is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The brominated intermediate is then treated with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(3-Bromo-5-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-methylsulfonylphenyl)ethanone involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine atom and the methylsulfonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
1-(3-Bromo-5-methylsulfonylphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Bromophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-(3-Methylsulfonylphenyl)ethanone:
1-(3-Bromo-4-methylsulfonylphenyl)ethanone: Has a different position of the methylsulfonyl group, leading to variations in its properties.
The uniqueness of this compound lies in the specific combination of the bromine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrO3S |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(3-bromo-5-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-6(11)7-3-8(10)5-9(4-7)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
VFJPUGVKVZJMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
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